

# Application Note: Quantification of Acid Orange 156 Concentration using UV-Vis Spectroscopy

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## Compound of Interest

Compound Name: Acid orange 156

Cat. No.: B15556719

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## Introduction

**Acid Orange 156** is a water-soluble, double azo dye utilized in various industries, including textiles and printing. Accurate and rapid determination of its concentration in solutions is crucial for quality control, process optimization, and wastewater management. This application note provides a detailed protocol for the quantitative analysis of **Acid Orange 156** using Ultraviolet-Visible (UV-Vis) spectroscopy, a simple, cost-effective, and reliable analytical technique. The method is based on the Beer-Lambert law, which establishes a linear relationship between the absorbance of the dye and its concentration at a specific wavelength.

## Principle

UV-Vis spectroscopy measures the amount of light absorbed by a sample at a particular wavelength. Molecules with chromophores, such as the azo groups (-N=N-) in **Acid Orange 156**, absorb light in the UV and visible regions of the electromagnetic spectrum. The wavelength at which maximum absorbance occurs ( $\lambda_{\text{max}}$ ) is characteristic of the compound. By measuring the absorbance of a series of standard solutions of known concentrations at the  $\lambda_{\text{max}}$ , a calibration curve can be constructed. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve.

## Experimental Protocols

### 1. Materials and Equipment

- **Acid Orange 156** (powder, analytical standard)
- Distilled or deionized water (solvent)
- UV-Vis spectrophotometer (double beam recommended)
- Quartz or glass cuvettes (1 cm path length)
- Volumetric flasks (various sizes: 10 mL, 25 mL, 50 mL, 100 mL)
- Pipettes (various sizes)
- Analytical balance

## 2. Preparation of Standard Solutions

### 2.1. Preparation of Stock Solution (e.g., 100 mg/L)

- Accurately weigh 10.0 mg of **Acid Orange 156** powder using an analytical balance.
- Quantitatively transfer the powder to a 100 mL volumetric flask.
- Add a small amount of distilled water to dissolve the dye completely.
- Once dissolved, fill the flask to the mark with distilled water.
- Stopper the flask and invert it several times to ensure a homogeneous solution.

### 2.2. Preparation of Working Standard Solutions

Prepare a series of working standard solutions by diluting the stock solution. The concentration range should be chosen to encompass the expected concentration of the unknown samples and to establish a linear calibration curve. An example of a dilution series is provided in the table below.

Standard	Concentration (mg/L)	Volume of Stock Solution (mL)	Final Volume (mL)
1	1.0	1.0	100
2	2.5	2.5	100
3	5.0	5.0	100
4	7.5	7.5	100
5	10.0	10.0	100

### 3. UV-Vis Spectrophotometric Measurement

#### 3.1. Determination of Maximum Absorbance Wavelength ( $\lambda_{\text{max}}$ )

- Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 30 minutes.
- Set the spectrophotometer to scan a wavelength range from 350 nm to 600 nm.
- Fill a cuvette with distilled water to be used as a blank.
- Place the blank cuvette in the reference holder of the spectrophotometer and record a baseline.
- Rinse the sample cuvette with one of the standard solutions (e.g., 5.0 mg/L) and then fill it.
- Place the sample cuvette in the sample holder and record the absorbance spectrum.
- The wavelength at which the highest absorbance peak is observed is the  $\lambda_{\text{max}}$ . For azo dyes similar to **Acid Orange 156**, the  $\lambda_{\text{max}}$  is expected to be in the range of 480-500 nm.[\[1\]](#)

#### 3.2. Measurement of Standard and Sample Absorbance

- Set the spectrophotometer to measure absorbance at the determined  $\lambda_{\text{max}}$ .
- Use the distilled water blank to zero the instrument.

- Measure the absorbance of each of the prepared working standard solutions, starting from the lowest concentration. Rinse the cuvette with the next standard solution before each measurement.
- Measure the absorbance of the unknown sample(s). If the absorbance is higher than the highest standard, dilute the sample appropriately with distilled water and re-measure.

#### 4. Data Analysis

##### 4.1. Calibration Curve

- Plot a graph of absorbance at  $\lambda_{\text{max}}$  versus the corresponding concentration of the standard solutions.
- Perform a linear regression analysis on the data points. The resulting equation will be in the form  $y = mx + c$ , where  $y$  is the absorbance,  $x$  is the concentration,  $m$  is the slope (related to the molar absorptivity), and  $c$  is the y-intercept.
- The coefficient of determination ( $R^2$ ) should be close to 1 (typically  $> 0.995$ ) for a good linear fit.

##### 4.2. Concentration Determination

- Use the equation of the calibration curve to calculate the concentration of the unknown sample.
- Rearrange the equation to solve for  $x$ :  $x = (y - c) / m$ .
- If the sample was diluted, multiply the calculated concentration by the dilution factor to obtain the original concentration.

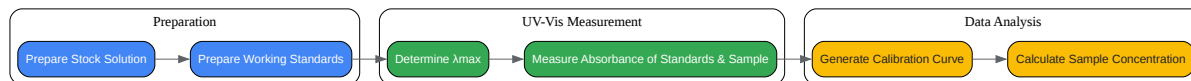
## Quantitative Data Summary

The following table summarizes the expected performance characteristics of the UV-Vis spectroscopic method for the determination of **Acid Orange 156**. These values are based on typical performance for similar azo dyes and should be experimentally verified.

Parameter	Typical Value
Wavelength of Maximum Absorbance ( $\lambda_{\text{max}}$ )	~485 nm
Linearity Range	1.0 - 10.0 mg/L
Correlation Coefficient ( $R^2$ )	> 0.995
Limit of Detection (LOD)	~0.1 mg/L
Limit of Quantification (LOQ)	~0.3 mg/L

Note: LOD and LOQ are typically calculated from the standard deviation of the response and the slope of the calibration curve ( $\text{LOD} = 3.3 * \sigma/S$ ;  $\text{LOQ} = 10 * \sigma/S$ , where  $\sigma$  is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).

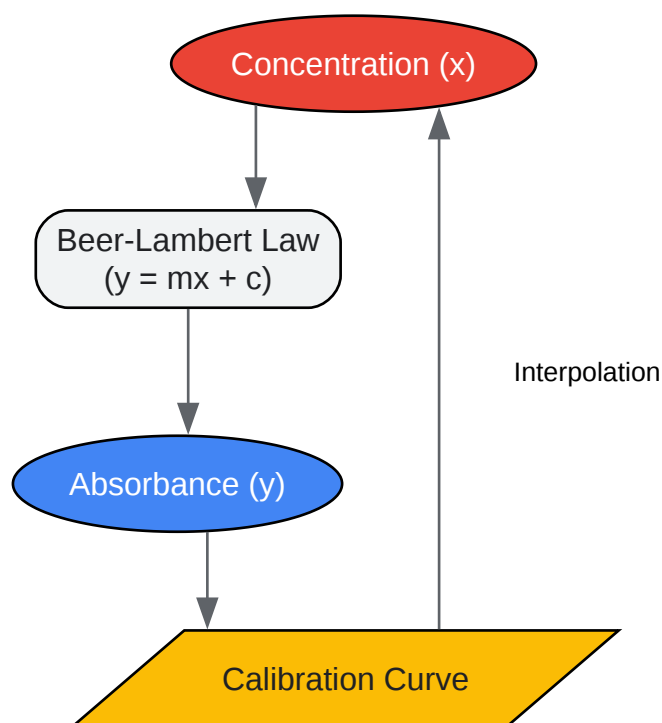
## Experimental Workflow Diagram



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Caption: Experimental workflow for the quantification of **Acid Orange 156**.

## Logical Relationship for Concentration Determination



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Caption: Relationship between concentration and absorbance via the Beer-Lambert Law.

## Conclusion

This application note provides a straightforward and effective protocol for the quantification of **Acid Orange 156** in aqueous solutions using UV-Vis spectroscopy. The method is rapid, requires minimal sample preparation, and offers good sensitivity and linearity within the specified concentration range. It is well-suited for routine analysis in research and industrial settings. For complex matrices, sample pre-treatment and validation studies may be necessary to account for potential interferences.

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## References

- 1. researchgate.net [researchgate.net]
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